Dinaciclib

Descripción general

Descripción

Dinaciclib (SCH-727965) is an experimental drug that inhibits cyclin-dependent kinases (CDKs) . It is being evaluated in clinical trials for various cancer indications . Dinaciclib is being developed by Merck & Co. and was granted orphan drug status by the FDA in 2011 .

Molecular Structure Analysis

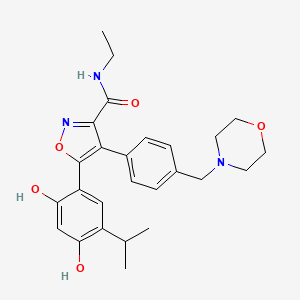

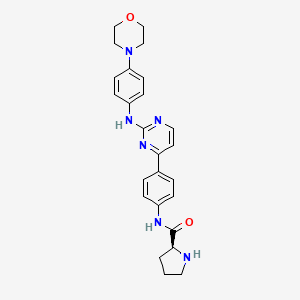

Dinaciclib belongs to the class of organic compounds known as pyrazolo [1,5-a]pyrimidines . These are aromatic heterocyclic compounds containing a pyrazolo [3,4-d]pyrimidine ring system, which consists of a pyrazole ring fused to and sharing exactly one nitrogen atom with a pyrimidine ring .Chemical Reactions Analysis

Dinaciclib has been shown to significantly suppress cell proliferation, induce caspase 3/7 levels and apoptotic activity in patient-derived xenograft cells (PDXC) and CCA cell lines . It also suppressed the expression of its molecular targets CDK2/5/9, and anti-apoptotic BCL-XL and BCL2 proteins .Physical And Chemical Properties Analysis

Dinaciclib has a molecular weight of 396.49 . It is recommended to be stored at -20°C or -80°C in solvent .Aplicaciones Científicas De Investigación

Treatment of Endometrial Cancer

Dinaciclib has been found to be particularly effective against endometrial cancer . It has a bimodal molecular effect, both blocking cell cycle progression and reducing phosphorylation of RNA Polymerase II (Pol II) C -terminal domain (CTD), with a concomitant reduction in the expression of anti-apoptotic genes . This study highlights the potential clinical benefit of dinaciclib for use in the treatment of endometrial cancer .

Therapy for Small Cell Lung Cancer

Dinaciclib has been tested as an effective therapy for small cell lung cancer . It has been found to have high killing potential in a panel of mouse and human small cell lung cancer cell lines . CDK9 inhibition led to a reduction in MCL-1 and cFLIP anti-apoptotic proteins and killed cells, almost exclusively, by intrinsic apoptosis . CDK9 inhibition effectively reduced tumour growth and improved survival in both autochthonous and syngeneic small cell lung cancer models .

Suppression of Cholangiocarcinoma

Dinaciclib has been found to regulate cell survival and induce apoptosis in established cholangiocarcinoma cells .

Pre-therapeutic Efficacy in Glioblastoma

Dinaciclib has shown pre-therapeutic efficacy in glioblastoma .

Mecanismo De Acción

Target of Action

Dinaciclib is a small molecule multi-cyclin-dependent kinase (CDK) inhibitor . It primarily targets CDK2, CDK5, and CDK9 . These CDKs play crucial roles in regulating cell cycle progression and transcriptional processes, making them attractive therapeutic targets for cancer .

Mode of Action

Dinaciclib interacts with its primary targets (CDK2, CDK5, and CDK9) by suppressing their activity . This suppression leads to a decrease in the phosphorylation of the retinoblastoma (Rb) tumor suppressor protein, which is a key regulator of cell cycle progression . Additionally, dinaciclib has been shown to interact with the acetyl-lysine recognition site of bromodomains .

Biochemical Pathways

Dinaciclib affects multiple biochemical pathways. It inhibits the canonical/β-catenin dependent Wnt signaling pathway, a known resistance mechanism to bromo- and extra-terminal domain (BET) inhibitors in acute myeloid leukemia (AML) . Dinaciclib suppresses Wnt signaling at multiple levels, including downregulation of β-catenin, the Wnt co-receptor LRP6, as well as many Wnt pathway components and targets .

Result of Action

Dinaciclib has been shown to significantly suppress cell proliferation and induce apoptotic activity in various cell lines . It achieves this by suppressing the expression of its molecular targets (CDK2/5/9) and anti-apoptotic proteins BCL-XL and BCL2 . In addition, Dinaciclib has been shown to induce caspase 3/7 activity, which plays a crucial role in the execution-phase of cell apoptosis .

Safety and Hazards

Direcciones Futuras

Dinaciclib is currently being evaluated in clinical trials for various cancer indications . It has shown promising results in early phase clinical trials for additional breast cancer subtypes and non-breast malignancies . Further clinical-translational research is needed to advance patient selection and combinatorial treatment strategies with Dinaciclib in breast cancer and other malignancies .

Propiedades

IUPAC Name |

2-[(2S)-1-[3-ethyl-7-[(1-oxidopyridin-1-ium-3-yl)methylamino]pyrazolo[1,5-a]pyrimidin-5-yl]piperidin-2-yl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N6O2/c1-2-17-14-23-27-19(22-13-16-6-5-9-25(29)15-16)12-20(24-21(17)27)26-10-4-3-7-18(26)8-11-28/h5-6,9,12,14-15,18,22,28H,2-4,7-8,10-11,13H2,1H3/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIMQWRZWLQKKBJ-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2N=C(C=C(N2N=C1)NCC3=C[N+](=CC=C3)[O-])N4CCCCC4CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=C2N=C(C=C(N2N=C1)NCC3=C[N+](=CC=C3)[O-])N4CCCC[C@H]4CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

779353-01-4 | |

| Record name | Dinaciclib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=779353-01-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dinaciclib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12021 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (S)-3-((3-ethyl-5-(2-(2-hydroxyethyl)piperidin-1-yl)pyrazolo[1,5-a]pyrimidin-7-ylamino)methyl)pyridine 1-oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DINACICLIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4V8ECV0NBQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1r,4r)-4-(2-(butylamino)-5-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclohexanol](/img/structure/B612028.png)

![1-cyclopropyl-4-[4-[[5-methyl-3-[3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl]-1H-pyrazol-1-yl]methyl]-2-pyridinyl]-piperazine](/img/structure/B612029.png)

![Ethyl 6-(5-(phenylsulfonamido)pyridin-3-yl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B612030.png)